2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride
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Overview
Description
The compound “2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride” is a complex organic molecule. It is related to the class of compounds known as indoles . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Scientific Research Applications
Synthesis of Novel Compounds : This compound is used in the synthesis of unique indoloketopiperazine derivatives through a three-component, intramolecular Ugi reaction. These derivatives are obtained in moderate to high yields, indicating the efficiency of this compound in synthesis processes (Ghandi, Zarezadeh, & Taheri, 2012).
Development of Synthetic Routes : It plays a crucial role in the development of scalable synthetic routes for pharmaceutical compounds. For instance, it is used in the process development of AJ-9677, a potent and selective adrenergic receptor agonist, highlighting its importance in pharmaceutical synthesis (Harada, Fujii, Odai, & Kato, 2004).
Antimicrobial and Biological Activities : Some derivatives of this compound demonstrate significant antimicrobial activity. This suggests its potential use in developing new antimicrobial agents or studying microbial interactions (Muralikrishna, Ravindranath, Ch, Kala, & Kumar, 2014).
Antioxidant Properties : Derivatives of 2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride have been studied for their antioxidant properties, showing potential for use in oxidative stress-related research (Naik, Kumar, & Harini, 2011).
Electrochemical Oxidation Studies : This compound is also significant in electrochemical studies, particularly in the oxidation of indole-3-acetic acid in acidic mediums. These studies contribute to our understanding of the electrochemical properties of indolic compounds (Hu & Dryhurst, 1993).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride” could involve further exploration of its potential therapeutic applications.
Properties
IUPAC Name |
2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8;/h1-4,8,11H,5-6H2,(H,12,13);1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAOPCWBFOTSRD-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC2=CC=CC=C21)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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